Cas no 2228622-63-5 (3-(4-nitrobutyl)-1H-indole)
3-(4-nitrobutyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-nitrobutyl)-1H-indole
- EN300-1790659
- 2228622-63-5
-
- Inchi: 1S/C12H14N2O2/c15-14(16)8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-7,9,13H,3-5,8H2
- InChI Key: NYPLUDUXLLDNMZ-UHFFFAOYSA-N
- SMILES: [O-][N+](CCCCC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 61.6Ų
3-(4-nitrobutyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790659-0.05g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1790659-0.1g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1790659-0.25g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1790659-0.5g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1790659-1.0g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1790659-2.5g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1790659-5.0g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1790659-10.0g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1790659-1g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1790659-5g |
3-(4-nitrobutyl)-1H-indole |
2228622-63-5 | 5g |
$2940.0 | 2023-09-19 |
3-(4-nitrobutyl)-1H-indole Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-(4-nitrobutyl)-1H-indole
Introduction to 3-(4-nitrobutyl)-1H-indole (CAS No: 2228622-63-5)
3-(4-nitrobutyl)-1H-indole, identified by the chemical registration number 2228622-63-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both a nitro group and a butyl substituent on the indole core introduces unique reactivity and electronic properties, making it a valuable scaffold for drug discovery and material science.
The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is well-documented for its biological significance. It serves as a precursor to numerous bioactive molecules, including neurotransmitters and pharmaceuticals. In particular, derivatives of indole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 4-nitrobutyl group at the C-3 position of indole modifies its electronic distribution and interaction with biological targets, offering a promising avenue for structural-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled the rational design of 3-(4-nitrobutyl)-1H-indole derivatives by leveraging molecular modeling techniques. These studies suggest that the nitro group can enhance binding affinity to certain enzymes and receptors, while the butyl chain provides steric hindrance that fine-tunes receptor selectivity. Such insights are critical for developing novel therapeutic agents with improved pharmacokinetic profiles.
In the context of drug development, 3-(4-nitrobutyl)-1H-indole has been explored as an intermediate in synthesizing small-molecule inhibitors. For instance, researchers have investigated its potential in targeting protein-protein interactions (PPIs) associated with neurological disorders. The nitro group's ability to participate in hydrogen bonding and electrostatic interactions makes it an attractive feature for designing molecules that can modulate PPIs effectively. Preliminary in vitro assays have shown promising results in disrupting aberrant protein interactions implicated in neurodegenerative diseases.
The synthesis of 3-(4-nitrobutyl)-1H-indole involves multi-step organic transformations, including nitration, alkylation, and cyclization reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These synthetic strategies align with the growing emphasis on green chemistry principles, ensuring minimal environmental impact while maintaining high efficiency.
From a material science perspective, 3-(4-nitrobutyl)-1H-indole exhibits interesting photophysical properties due to its conjugated system. This has led to investigations into its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb and emit light in the visible spectrum makes it a candidate for optoelectronic applications. Furthermore, its stability under various conditions enhances its suitability for industrial-scale production.
Industrial applications of 3-(4-nitrobutyl)-1H-indole are also emerging in agrochemicals. Derivatives of this compound have shown efficacy as growth regulators and pest repellents when incorporated into formulations designed for crop protection. The versatility of its structure allows for modifications that enhance bioavailability and environmental compatibility, aligning with sustainable agricultural practices.
The regulatory landscape surrounding 3-(4-nitrobutyl)-1H-indole is shaped by global chemical safety standards. Manufacturers must adhere to guidelines set forth by agencies such as the International Agency for Research on Cancer (IARC) and the European Chemicals Agency (ECHA) to ensure safe handling and disposal. These regulations underscore the importance of responsible chemical management in both research and industrial settings.
Future research directions for 3-(4-nitrobutyl)-1H-indole include exploring its role in targeted drug delivery systems. Nanotechnology-based approaches are being investigated to encapsulate this compound within delivery vehicles that can enhance therapeutic efficacy while minimizing side effects. Such innovations could revolutionize treatments for chronic diseases by enabling precise temporal and spatial control over drug release.
The economic viability of producing 3-(4-nitrobutyl)-1H-indole on an industrial scale is another critical consideration. Cost-effective synthetic routes must be developed to ensure affordability without compromising quality. Collaborative efforts between academia and industry are essential to bridge gaps between laboratory-scale discoveries and commercial production.
In summary, 3-(4-nitrobutyl)-1H-indole (CAS No: 2228622-63-5) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features offer opportunities for innovation while adhering to stringent safety standards. Continued research into this molecule promises to yield novel therapeutics and advanced materials that address global challenges in health and sustainability.
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